Superior Calcium Channel Antagonist Activity of DHP Derivatives Synthesized with (5-Chloro-2-ethyl-1H-imidazol-4-yl)methanol vs. Nifedipine
The diphenylethyl ester derivative of a 1,4-dihydropyridine synthesized using (5-chloro-2-ethyl-1H-imidazol-4-yl)methanol as the C4 substituent exhibited significantly greater calcium channel antagonist activity than the reference drug nifedipine in a functional tissue assay [1]. The compound's design leverages the imidazolyl moiety as a bioisostere for the ortho-nitrophenyl group of nifedipine.
| Evidence Dimension | Calcium channel antagonist activity (relaxation of KCl-induced contraction) |
|---|---|
| Target Compound Data | Diphenylethyl ester DHP derivative containing the 4-(5)-chloro-2-ethyl-5-(4)-imidazolyl substituent. |
| Comparator Or Baseline | Nifedipine (reference drug) |
| Quantified Difference | The target DHP derivative was more active than nifedipine; methyl/phenethyl and ethyl/phenethyl ester derivatives were slightly more active than nifedipine. |
| Conditions | High K+ contraction of guinea pig ileal longitudinal smooth muscle |
Why This Matters
This evidence demonstrates that incorporating this specific imidazole scaffold yields DHP derivatives with enhanced potency over the clinical reference, directly supporting its selection for developing next-generation calcium channel antagonists.
- [1] Davood A, Mansouri N, Dehpour AR, Shafaroudi H, Alipour E, Shafiee A. Design, synthesis, and calcium channel antagonist activity of new 1,4-dihydropyridines containing 4-(5)-chloro-2-ethyl-5-(4)-imidazolyl substituent. Arch Pharm (Weinheim). 2006;339(6):299-304. View Source
